molecular formula C9H8N4OS B183739 Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- CAS No. 3652-14-0

Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)-

Cat. No. B183739
CAS RN: 3652-14-0
M. Wt: 220.25 g/mol
InChI Key: SKPUYTVKMWBTBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)-, also known as PTZ-343, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities.

Scientific Research Applications

Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- has also been investigated for its potential as an anticonvulsant and as a treatment for neuropathic pain.

Mechanism Of Action

The exact mechanism of action of Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- is not fully understood, but it is believed to act on multiple targets in the brain. It has been shown to modulate the activity of several neurotransmitter systems, including glutamate, GABA, and acetylcholine. Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- has also been shown to reduce inflammation and oxidative stress, which are thought to contribute to the development of neurological disorders.

Biochemical And Physiological Effects

Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of several neurotrophic factors, including BDNF and NGF, which are important for the growth and survival of neurons. Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- has also been shown to increase the activity of several antioxidant enzymes, which help to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- is its high potency and selectivity for its targets. This makes it a useful tool for studying the role of specific neurotransmitter systems in the brain. However, Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- is also highly reactive and can be difficult to work with in some experimental settings. It is important to use appropriate safety precautions when handling this compound.

Future Directions

There are several potential future directions for research on Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)-. One area of interest is the development of Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- derivatives with improved properties, such as increased potency or reduced toxicity. Another area of interest is the investigation of Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- in other neurological disorders, such as Parkinson's disease or multiple sclerosis. Finally, there is potential for the use of Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- in combination with other drugs or therapies for enhanced therapeutic effects.
Conclusion
In conclusion, Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- is a promising compound with potential therapeutic applications in neurological disorders. Its high potency and selectivity make it a useful tool for studying the role of specific neurotransmitter systems in the brain. Further research is needed to fully understand the mechanism of action and to explore its potential in other neurological disorders.

Synthesis Methods

The synthesis of Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- involves the reaction of 4-pyridylamine with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with acetic anhydride to yield Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)-. This method has been optimized for high yield and purity, making it suitable for large-scale production.

properties

CAS RN

3652-14-0

Product Name

Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)-

Molecular Formula

C9H8N4OS

Molecular Weight

220.25 g/mol

IUPAC Name

N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C9H8N4OS/c1-6(14)11-9-13-12-8(15-9)7-2-4-10-5-3-7/h2-5H,1H3,(H,11,13,14)

InChI Key

SKPUYTVKMWBTBK-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NN=C(S1)C2=CC=NC=C2

Canonical SMILES

CC(=O)NC1=NN=C(S1)C2=CC=NC=C2

Other CAS RN

3652-14-0

Origin of Product

United States

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